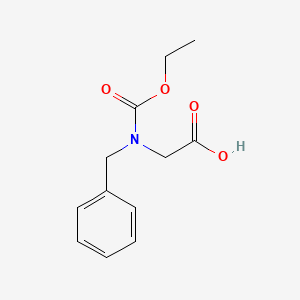

N-Benzyl-N-(ethoxycarbonyl)glycine

Description

Contextualization within N-Substituted Glycine (B1666218) Derivatives and Carbamate (B1207046) Chemistry

N-substituted glycine derivatives are a broad class of compounds that have garnered considerable attention for their diverse applications, including in the synthesis of peptidomimetics, natural products, and pharmaceutically active molecules. biosynth.comresearchgate.netnih.gov The substitution on the nitrogen atom significantly influences the chemical and physical properties of the glycine backbone, modulating its reactivity, solubility, and conformational preferences. nih.gov In the case of N-Benzyl-N-(ethoxycarbonyl)glycine, the N-benzyl group introduces steric bulk and lipophilicity, which can be strategically exploited in synthetic transformations.

The ethoxycarbonyl group, on the other hand, situates the molecule within the domain of carbamate chemistry. Carbamates, characterized by the -NHC(=O)O- functional group, are widely recognized for their role as protecting groups for amines in peptide synthesis and other organic transformations. biosynth.compeptide.com The ethoxycarbonyl group in N-Benzyl-N-(ethoxycarbonyl)glycine can function as a protecting group that can be removed under specific conditions, revealing the secondary amine for further functionalization. The stability of the carbamate linkage is a key feature, offering resilience during various reaction conditions while allowing for selective cleavage when desired. biosynth.com

The synthesis of related N-substituted glycine derivatives often involves the reaction of a primary amine with a haloacetic acid derivative or the alkylation of a glycine ester. For instance, N-benzylglycine can be prepared, and subsequent reaction with a chloroformate, such as ethyl chloroformate, would yield the target N-Benzyl-N-(ethoxycarbonyl)glycine. A similar, documented synthesis of N-benzyl-N-benzyloxycarbonyl-glycine involves the reaction of N-benzylglycine hydrochloride with benzyl (B1604629) chloroformate in the presence of a base. prepchem.com This suggests a plausible and efficient route to the title compound.

Significance as a Chiral Synthon and Building Block in Complex Molecular Synthesis

While glycine itself is achiral, the introduction of two different substituents on the nitrogen atom of N-Benzyl-N-(ethoxycarbonyl)glycine does not create a chiral center at the nitrogen due to rapid pyramidal inversion. However, the molecule can be utilized in asymmetric synthesis where the substituents influence the stereochemical outcome of reactions at the adjacent α-carbon. More significantly, if the glycine backbone is modified to create a chiral center, or if the molecule is used to introduce a glycine unit into a larger chiral molecule, its role as a chiral building block becomes paramount.

The true potential of N-Benzyl-N-(ethoxycarbonyl)glycine as a chiral synthon would be realized upon the resolution of its enantiomers, should a chiral center be introduced elsewhere in the molecule, or if it is used in diastereoselective reactions. Although specific examples of the chiral resolution of N-Benzyl-N-(ethoxycarbonyl)glycine are not prominently documented in readily available literature, methods for the resolution of similar N-substituted amino acids are well-established and could likely be applied.

In the synthesis of complex molecules, N-Benzyl-N-(ethoxycarbonyl)glycine offers a pre-functionalized glycine unit that can be incorporated into larger scaffolds. The benzyl group can influence the conformational properties of the resulting molecule and can be removed via hydrogenolysis if needed. The ethoxycarbonyl group serves as a stable protecting group for the nitrogen, preventing unwanted side reactions. This dual functionality makes it a versatile building block in the construction of peptoids, macrocycles, and other intricate molecular architectures where precise control over the introduction of amino acid-like fragments is crucial. The use of similar N-acylamino acid derivatives in asymmetric synthesis highlights the potential of this class of compounds.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C12H15NO4 |

| Molecular Weight | 237.25 g/mol |

| IUPAC Name | 2-(N-benzyl-N-(ethoxycarbonyl)amino)acetic acid |

| Physical State | Likely an oil or low-melting solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

Structure

3D Structure

Properties

CAS No. |

500224-59-9 |

|---|---|

Molecular Formula |

C12H15NO4 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

2-[benzyl(ethoxycarbonyl)amino]acetic acid |

InChI |

InChI=1S/C12H15NO4/c1-2-17-12(16)13(9-11(14)15)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15) |

InChI Key |

UZNQWNOBZOXHGL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N(CC1=CC=CC=C1)CC(=O)O |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving N Benzyl N Ethoxycarbonyl Glycine

Reaction Mechanism Elucidation in N-Alkylation and N-Carbamatization Pathways

N-alkylation and N-carbamatization are fundamental reactions for modifying the properties and reactivity of amino acid derivatives. Understanding the mechanisms of these pathways allows for the optimization of reaction conditions and the design of more efficient synthetic routes.

Kinetic and Thermodynamic Studies of Reaction Progress

Kinetic and thermodynamic studies provide quantitative insights into reaction rates, equilibria, and the influence of various parameters on the transformation of N-protected glycine (B1666218) esters.

The thermal decomposition of related N-benzylglycine ethyl ester in the gas phase has been shown to follow first-order kinetics, yielding benzylglycine and ethylene. The rate coefficients' dependence on temperature is described by the Arrhenius equation, indicating a unimolecular, homogeneous reaction. This suggests that similar decomposition pathways for N-Benzyl-N-(ethoxycarbonyl)glycine would also be governed by first-order kinetics, though the additional ethoxycarbonyl group would influence the activation energy.

In the context of prodrug activation, kinetic studies on related α-amino acid esters reveal that at physiological pH (7.4), intramolecular nucleophilic attack of the amino group on the ester carbonyl is a significant pathway, competing with direct hydrolysis. nih.gov For N-methylglycine esters, this intramolecular pathway leads to the formation of lactam and hemiorthoester intermediates. nih.gov The N-methyl group was found to decrease the rate of the reverse reaction, likely due to steric hindrance in the transition state. nih.gov While N-Benzyl-N-(ethoxycarbonyl)glycine has a carbamate (B1207046) rather than a free amine, these studies highlight the potential for intramolecular cyclization reactions, the rates of which would be influenced by the steric and electronic nature of the N-substituents.

Thermodynamic proton dissociation constants for various α-amino acid ester hydrochlorides have been determined, showing that the pKa values of 2-amino acid esters are significantly lower than those of corresponding n-alkylammoniums. waikato.ac.nz This increased acidity is attributed to the strong electron-withdrawing inductive effect (-I effect) of the adjacent ester group. waikato.ac.nz For N-Benzyl-N-(ethoxycarbonyl)glycine, the presence of both the benzyl (B1604629) and ethoxycarbonyl groups on the nitrogen atom would further influence the electronic environment and, consequently, the thermodynamics of proton transfer and related acid-base catalyzed reactions.

Table 1: Kinetic Parameters for Thermal Decomposition of a Related N-Benzylglycine Ester

| Parameter | Value | Conditions |

|---|---|---|

| Reaction Order | First-order | Gas phase, 386.4-426.7°C |

| Activation Energy (Ea) | 190.3 ± 6.9 kJ/mol | Static system |

Identification of Transition States and Intermediates

The identification of transient species such as transition states and intermediates is key to understanding the detailed reaction pathway. In the acylation of primary and secondary amines with esters, a tetrahedral intermediate is formed through nucleophilic attack of the amine on the carbonyl carbon of the ester. ncert.nic.inyoutube.com This intermediate then collapses, eliminating the alcohol portion of the ester to form the final amide product. youtube.com For N-carbamatization of N-benzylglycine, a similar tetrahedral intermediate would be expected.

In the context of α-amino acid ester prodrugs, lactam and bicyclic hemiorthoester intermediates have been identified through NMR spectroscopy. nih.gov These form via intramolecular nucleophilic attack of the N-substituent on the ester carbonyl. nih.gov While the N-ethoxycarbonyl group of N-Benzyl-N-(ethoxycarbonyl)glycine is less nucleophilic than a free amine, the potential for intramolecular reactions under certain conditions should be considered, possibly leading to transient cyclic intermediates.

Computational studies on the allylation of N-carbamoyl-protected α-chloro glycine esters suggest that a concerted SN2 mechanism is significantly lower in energy than a stepwise SN1 pathway involving an acyliminium ion intermediate. nih.gov This indicates a preference for a transition state where the new carbon-carbon bond forms concurrently with the cleavage of the carbon-chlorine bond. nih.gov Similar computational approaches applied to the N-alkylation of N-Benzyl-N-(ethoxycarbonyl)glycine could elucidate the precise nature of the transition state. Theoretical calculations on the gas-phase elimination of N-benzylglycine ethyl ester point towards a concerted, non-synchronous six-membered cyclic transition state.

Catalytic Mechanisms in Asymmetric Transformations of N-Benzyl-N-(ethoxycarbonyl)glycine Precursors

Asymmetric catalysis is paramount for the synthesis of enantiomerically pure α-amino acids from prochiral precursors like glycine derivatives. The mechanism of these transformations is highly dependent on the catalyst system employed.

Role of Chiral Catalysts in Enantiocontrol

Chiral catalysts create a stereochemically defined environment that directs the approach of reactants, leading to the preferential formation of one enantiomer. In the asymmetric alkylation of glycine imines, chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, have been used effectively. nih.govacs.org These catalysts form a chiral ion pair with the enolate of the glycine derivative, shielding one face of the enolate and directing the alkylating agent to the other, thus inducing enantioselectivity.

Organocatalysts, such as chiral squaramides and phosphoric acids, have also been employed. Chiral squaramide catalysts are proposed to act as hydrogen-bond donors, activating α-chloro glycinates towards nucleophilic attack through anion abstraction in a concerted SN2 mechanism. nih.gov Chiral spiro phosphoric acids can act as proton shuttle catalysts in N-H insertion reactions of vinyldiazoacetates, promoting the proton transfer to a ylide intermediate in an enantioselective manner. rsc.org

Table 2: Enantioselective Alkylation of N-(Diphenylmethylene)glycine Ethyl Ester with Benzyl Bromide using a Chiral Phase-Transfer Catalyst

| Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 0.5 | 92 | 90 |

| 0.1 | 91 | 90 |

Data adapted from studies on related glycine imine systems. acs.org

Influence of Ligands and Metal Centers on Reaction Selectivity

In metal-catalyzed transformations, both the metal center and the associated ligands play a pivotal role in determining the reaction's selectivity and efficiency.

Palladium catalysts are widely used for the asymmetric allylic alkylation of glycine derivatives. nih.gov In these reactions, the choice of an achiral phosphine (B1218219) ligand, such as P(OPh)₃, in conjunction with a chiral phase-transfer catalyst can be crucial for achieving high enantioselectivity. nih.gov In Pd(II)-catalyzed C-H functionalization of ketones using amino acids as transient directing groups, pyridone ligands have been shown to be critical for enabling arylation at the remote γ-position. nih.gov Mechanistic studies of Pd-catalyzed decarbonylative C-H functionalization have revealed that ligands like XantPhos can enforce unusual geometries on the palladium intermediate, which in turn dictates the reaction's outcome. acs.org

Copper catalysts, often in conjunction with chiral phosphine ligands, are effective for the asymmetric cyanoalkylation of glycine derivatives. nih.gov Mechanistic studies suggest that an in situ formed copper complex, involving coordination with the glycine derivative and the chiral ligand, mediates the reaction and controls the stereoselectivity. nih.gov Similarly, Ru/Cu catalyst systems have been used for the visible-light-mediated α-alkylation of glycine derivatives with alkyl boronic acids. rsc.org

Rhodium(III) catalysis, particularly with chiral binaphthyl-linked Cp ligands, has been successful in the atroposelective C-H cyanation of isoquinolines. acs.org This highlights the ability of tailored ligand scaffolds to control complex stereochemical outcomes.

Mechanistic Studies of Functional Group Transformations

The ethoxycarbonyl and ester moieties of N-Benzyl-N-(ethoxycarbonyl)glycine can undergo various transformations, the mechanisms of which are well-established.

The hydrolysis of the ethyl ester group can be catalyzed by either acid or base. ucoz.compearson.com Under basic conditions (saponification), the reaction proceeds via a bimolecular nucleophilic acyl substitution (BAC2) mechanism. ucoz.com This involves the attack of a hydroxide (B78521) ion on the ester carbonyl carbon, forming a tetrahedral intermediate which then collapses to give the carboxylate and ethanol (B145695). ucoz.com Acid-catalyzed hydrolysis typically follows an AAC2 mechanism, where the carbonyl oxygen is first protonated to activate the ester towards nucleophilic attack by water. ucoz.compearson.com

The cleavage of the N-ethoxycarbonyl group, a type of carbamate, can also be achieved under various conditions. organic-chemistry.orgorganic-chemistry.org Basic hydrolysis is possible but can be complicated by the lability of the ester group. A nucleophilic deprotection protocol using 2-mercaptoethanol (B42355) and a base has been developed for Cbz and other carbamates, proceeding via an SN2 mechanism on the benzylic or allylic carbon of the carbamate. organic-chemistry.org For the ethoxycarbonyl group, which lacks such a reactive site, cleavage typically requires harsher conditions, such as strong acid or base, that promote hydrolysis of the carbamate bond itself. The mechanism of carbamate cleavage with agents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF has also been investigated. organic-chemistry.org

Table 3: Compound Names

| Compound Name |

|---|

| N-Benzyl-N-(ethoxycarbonyl)glycine |

| N-benzylglycine ethyl ester |

| Benzylglycine |

| Ethylene |

| N-methylglycine |

| N-carbamoyl-protected α-chloro glycine esters |

| N-(Diphenylmethylene)glycine ethyl ester |

| Benzyl bromide |

| Vinyldiazoacetates |

| P(OPh)₃ (Triphenyl phosphite) |

| XantPhos |

| 2-mercaptoethanol |

| Tetrabutylammonium fluoride (TBAF) |

| Ethanol |

| Carboxylate |

| Water |

| Hydroxide |

Ethoxycarbonyl Group Reactivity and Cleavage Mechanisms

The ethoxycarbonyl group in N-Benzyl-N-(ethoxycarbonyl)glycine primarily functions as a urethane-type protecting group for the nitrogen atom. Its reactivity is centered around the cleavage of the carbonyl-oxygen bond, which can be achieved under various conditions. Mechanistic understanding of these cleavage pathways is crucial for the selective deprotection and further modification of the glycine backbone.

One of the principal mechanisms for the cleavage of the ethoxycarbonyl group is through nucleophilic attack at the carbonyl carbon. This process is often facilitated by strong nucleophiles or under basic conditions. For instance, in related N-acylglycine esters, hydrolysis can proceed through a BAC2 mechanism (base-catalyzed, bimolecular, acyl-oxygen cleavage) where a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group. rsc.orgucoz.com

In a non-aqueous context, powerful reducing agents are employed. The reduction of the ethoxycarbonyl group to a methyl group can be accomplished using lithium aluminium hydride (LiAlH4). This reaction is particularly useful in the synthesis of N-methylated amino acids. The proposed mechanism involves the initial formation of a complex between the carbonyl oxygen and the aluminum hydride, followed by the transfer of a hydride ion to the carbonyl carbon. Subsequent steps lead to the complete reduction of the carbonyl group. In the context of more complex molecules, such as in the synthesis of 1-benzyltetrahydroisoquinolines, this method has been used to convert an N-ethoxycarbonyl group directly into an N-methyl group. nih.gov

Another cleavage strategy involves the use of organometallic reagents. Treatment with excess methyllithium (B1224462) has been shown to cleave the N-ethoxycarbonyl group, yielding the free N-H functionality. nih.gov This reaction likely proceeds via nucleophilic addition of the methyl group to the carbonyl carbon, forming a stable intermediate that subsequently breaks down upon workup to release the deprotected amine.

The table below summarizes key reagents and their proposed mechanistic pathways for the cleavage of the ethoxycarbonyl group.

| Reagent | Proposed Mechanistic Pathway | Resulting Functional Group | Reference |

| LiAlH4 | Nucleophilic hydride attack and subsequent reduction | N-Methyl | nih.gov |

| MeLi (excess) | Nucleophilic addition of methyl group and subsequent collapse | N-H (free amine) | nih.gov |

| Strong Base (e.g., NaOH) | BAC2: Nucleophilic attack by hydroxide ion | N-H (free amine) | rsc.orgucoz.com |

It is noteworthy that the stability of the ethoxycarbonyl group under certain acidic conditions allows for the selective removal of other protecting groups. This orthogonality is a key feature in multi-step organic synthesis.

N-Benzyl Group Reactivity and Derivatization Pathways

The N-benzyl group is a widely used protecting group for amines due to its general stability and the variety of methods available for its removal. wikipedia.org The reactivity of the N-benzyl group in N-Benzyl-N-(ethoxycarbonyl)glycine is dominated by cleavage reactions that break the nitrogen-benzyl bond. These reactions can be broadly categorized as reductive, oxidative, or acid-catalyzed.

Reductive Cleavage:

Catalytic hydrogenolysis is the most common and often preferred method for N-debenzylation. ic.ac.uknih.gov This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. nih.govcapes.gov.br The mechanism involves the oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis to yield the deprotected amine and toluene (B28343). The efficiency of this process can be enhanced by the addition of acidic heterogeneous catalysts like niobic acid-on-carbon (Nb2O5/C), which can facilitate the reaction and allow for easier workup. nih.gov

Oxidative Cleavage:

A range of oxidizing agents can effect the cleavage of the N-benzyl group. wikipedia.org Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for this transformation, particularly for benzyl ethers, and similar principles apply to N-benzyl compounds. organic-chemistry.org The mechanism of DDQ-mediated debenzylation is thought to involve a single electron transfer (SET) process, leading to the formation of a benzylic radical cation, which is then trapped by a nucleophile. Another oxidative method involves the formation of a bromo radical, which can abstract a benzylic hydrogen, initiating a sequence that leads to the cleavage of the C-N bond. organic-chemistry.org

Acid-Catalyzed Cleavage:

While less common for N-benzyl groups compared to O-benzyl ethers, strong acids can cleave the N-benzyl bond. ic.ac.ukorganic-chemistry.org This method is generally reserved for substrates that can withstand harsh acidic conditions. The mechanism likely involves protonation of the nitrogen, followed by nucleophilic displacement of the benzyl group or formation of a benzyl cation. ucoz.com

Derivatization:

The benzyl group itself can be a site for derivatization, although this is less common when it serves as a protecting group. Functionalization of the aromatic ring through electrophilic aromatic substitution is possible, but the conditions required may affect other parts of the molecule. More commonly, derivatization of N-Benzyl-N-(ethoxycarbonyl)glycine occurs after the selective removal of one of the protecting groups, opening up pathways for further synthetic modifications at either the nitrogen or the carboxyl group of the glycine moiety. For instance, after removal of the ethoxycarbonyl group, the resulting secondary amine can be alkylated or acylated.

The following table outlines various methods for the cleavage of the N-benzyl group and their general mechanistic features.

| Method | Reagent(s) | General Mechanism | Byproduct | Reference |

| Catalytic Hydrogenolysis | H2, Pd/C | Reductive cleavage on a metal surface | Toluene | ic.ac.uknih.govcapes.gov.br |

| Catalytic Hydrogenolysis with Promoter | H2, Pd/C, Nb2O5/C | Enhanced reductive cleavage | Toluene | nih.gov |

| Oxidative Cleavage | DDQ | Single Electron Transfer (SET) | Benzaldehyde derivatives | wikipedia.orgorganic-chemistry.org |

| Oxidative Cleavage | NBS, light | Radical halogenation followed by hydrolysis | Benzaldehyde | wikipedia.org |

| Acid Cleavage | Strong Acid (e.g., HBr) | SN1 or SN2 type displacement | Benzyl bromide | ic.ac.uk |

Chemical Transformations and Derivatization Strategies for N Benzyl N Ethoxycarbonyl Glycine

Modifications of the Ethoxycarbonyl Moiety

The ethoxycarbonyl group, primarily serving as a protecting group for the nitrogen atom, can be strategically manipulated to introduce new functionalities.

Selective Decarbamatization and Subsequent N-Functionalization

The removal of the ethoxycarbonyl group, a process known as decarbamatization, unmasks the secondary amine, N-benzylglycine, paving the way for further N-functionalization. This can be achieved under various conditions. For instance, treatment with excess methyllithium (B1224462) in an appropriate solvent can effectively cleave the carbamate (B1207046). organic-chemistry.org Another approach involves reduction with strong reducing agents like lithium alanate. chemicalbook.com

Once the N-benzylglycine is obtained, the newly freed secondary amine can undergo a variety of functionalization reactions. These include N-alkylation with alkyl halides or N-arylation through palladium-catalyzed cross-coupling reactions, offering a pathway to a diverse range of N-substituted glycine (B1666218) derivatives. mit.edursc.orgresearchgate.netsemanticscholar.orgnih.govnih.gov

Transesterification and Transamidation Reactions at the Ethoxycarbonyl Group

The ethoxycarbonyl group itself can be directly converted to other esters or amides through transesterification and transamidation reactions, respectively. Transesterification can be carried out with various alcohols, often catalyzed by metal catalysts, to yield different ester derivatives. nih.gov

Transamidation, the conversion of the carbamate to a urea (B33335) derivative, can be achieved by reacting N-Benzyl-N-(ethoxycarbonyl)glycine with a range of primary and secondary amines. semanticscholar.orgornl.govniscpr.res.in These reactions can be promoted by various catalysts and conditions, offering a route to a wide array of ureas with potential applications in medicinal chemistry and materials science.

Transformations of the N-Benzyl Group

The N-benzyl group is not merely a bulky substituent but a reactive handle that can be selectively cleaved or functionalized.

Selective Cleavage of the N-Benzyl Protecting Group

The removal of the N-benzyl group is a common transformation, yielding N-(ethoxycarbonyl)glycine. A widely used method for this is catalytic transfer hydrogenation. This technique employs a palladium catalyst, often on a carbon support (Pd/C), with a hydrogen donor such as ammonium (B1175870) formate (B1220265) or formic acid. rsc.orgresearchgate.netresearchgate.netutrgv.eduniscpr.res.induke.edusioc-journal.cnmpg.de This method is generally mild and can be selective, leaving other functional groups intact.

Alternatively, oxidative debenzylation provides another route for the removal of the benzyl (B1604629) group. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or systems involving alkali metal bromides can be employed to achieve this transformation, often under mild conditions. organic-chemistry.orgresearchgate.netorgsyn.orgyoutube.com

Table 1: Selected Methods for N-Debenzylation

| Reagent/Catalyst System | Hydrogen Donor/Oxidant | Solvent | Temperature | Yield (%) | Reference |

| 10% Pd/C | Ammonium Formate | Methanol | Room Temp. | High | researchgate.netresearchgate.net |

| 10% Pd/C | Formic Acid | Methanol | Reflux | High | utrgv.eduniscpr.res.in |

| Alkali Metal Bromide | Oxone | Acetonitrile/Water | Room Temp. | High | organic-chemistry.orgresearchgate.net |

| DDQ | Visible Light | Dichloromethane | Room Temp. | Good | youtube.com |

This table presents a selection of general methods; specific yields for N-Benzyl-N-(ethoxycarbonyl)glycine may vary.

Functionalization at the Benzylic Position

The benzylic methylene (B1212753) group (the CH2 between the nitrogen and the phenyl ring) is susceptible to radical reactions, allowing for functionalization at this position. One notable reaction is the Wohl-Ziegler bromination, which utilizes N-bromosuccinimide (NBS) and a radical initiator to introduce a bromine atom at the benzylic position. mit.eduresearchgate.netresearchgate.netduke.eduyoutube.comsciforum.netmasterorganicchemistry.comresearchgate.net This benzylic bromide can then serve as a precursor for further nucleophilic substitution reactions.

Furthermore, the benzylic position can be oxidized to a carbonyl group, transforming the N-benzyl group into an N-benzoyl group. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or various chromium-based reagents are typically used for this purpose. nih.govyoutube.comresearchgate.netnist.govnih.gov

Table 2: Functionalization at the Benzylic Position

| Reaction | Reagent | Initiator/Catalyst | Solvent | Typical Product | Reference |

| Bromination | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride | N-(1-bromo-1-phenylmethyl)-N-(ethoxycarbonyl)glycine | mit.eduresearchgate.net |

| Oxidation | Potassium Permanganate (KMnO4) | - | Water/Pyridine (B92270) | N-Benzoyl-N-(ethoxycarbonyl)glycine | researchgate.netnih.gov |

This table illustrates general transformations; specific conditions and outcomes for N-Benzyl-N-(ethoxycarbonyl)glycine need to be experimentally determined.

Reactions at the Glycine Carboxylic Acid Terminus

The carboxylic acid group of the glycine moiety is a key site for a variety of transformations, most notably esterification and amide bond formation.

These reactions typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by an alcohol or an amine. Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 4-dimethylaminopyridine (B28879) (DMAP) or N-hydroxysuccinimide (NHS) to enhance efficiency and minimize side reactions. sigmaaldrich.cn

A wide range of alcohols and amines can be coupled with N-Benzyl-N-(ethoxycarbonyl)glycine using these methods to produce a diverse library of esters and amides. A study on the esterification of the closely related N-benzyl-N-t-butoxycarbonyl-amides highlights the feasibility of such transformations. mpg.deresearchgate.net

Table 3: Representative Reactions at the Carboxylic Acid Terminus

| Reaction | Nucleophile | Coupling Agent | Additive | Solvent | Typical Product | Reference |

| Esterification | Methanol | DCC | DMAP | Dichloromethane | Methyl N-Benzyl-N-(ethoxycarbonyl)glycinate | sigmaaldrich.cn |

| Amide Formation | Benzylamine (B48309) | EDC/HOBt | DIPEA | DMF | N-Benzyl-N-(ethoxycarbonyl)glycinamide |

This table provides illustrative examples of common coupling methods.

Esterification and Amidation for Conjugation and Coupling

The carboxylic acid moiety of N-Benzyl-N-(ethoxycarbonyl)glycine is a prime site for modification through esterification and amidation reactions. These transformations are fundamental for conjugating the molecule to other chemical entities, such as alcohols, amines, or other amino acid derivatives, forming the basis of peptide and peptoid synthesis.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst like p-toluenesulfonic acid, is a common approach for preparing simple alkyl or benzyl esters. researchgate.net For more sensitive substrates or more complex alcohols, milder, coupling agent-mediated methods are preferred.

Amidation: The formation of an amide bond is arguably one of the most significant reactions of this compound, enabling its incorporation into peptide chains. These reactions typically involve the activation of the carboxyl group followed by nucleophilic attack by an amine. A wide array of coupling reagents, developed for peptide synthesis, can be employed to facilitate this transformation with high efficiency and minimal racemization. Studies on analogous N-protected amino acids, such as N-benzoyl amino acids and N-(benzyloxycarbonyl)glycine, have demonstrated successful amidation with various amines, including amino acid esters and solid-phase resins. nih.govresearchgate.netscielo.org.mx The choice of coupling reagent and reaction conditions is critical for achieving high yields, particularly when working with sterically hindered amines or engaging in solid-phase peptide synthesis (SPPS).

Interactive Table: Representative Coupling Reagents for Amidation

| Coupling Reagent | Full Name | Activating Agent | By-products | Key Features |

|---|---|---|---|---|

| DCC | Dicyclohexylcarbodiimide | In situ | Dicyclohexylurea (DCU) | Highly effective, but insoluble DCU can complicate purification. rsc.org |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | In situ | Water-soluble urea | By-product is easily removed by aqueous workup, ideal for solution-phase synthesis. scielo.org.mx |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) | In situ | HOBt, tetramethylurea | Fast reaction rates, low racemization. |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | In situ | HOAt, tetramethylurea | Highly efficient, particularly for hindered couplings. |

Conversion to Activated Carboxylic Acid Derivatives

To enhance the electrophilicity of the carboxyl carbon for nucleophilic acyl substitution, N-Benzyl-N-(ethoxycarbonyl)glycine can be converted into a variety of activated derivatives. This pre-activation strategy is often more efficient than in-situ activation, especially for challenging coupling reactions.

Common activated forms include:

Acyl Halides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) readily converts the carboxylic acid into the highly reactive acyl chloride. This derivative reacts rapidly with a wide range of nucleophiles, including amines, alcohols, and carbanions.

Acid Anhydrides: Both symmetrical and mixed anhydrides can be formed. Symmetrical anhydrides are prepared by reacting the carboxylic acid with a dehydrating agent, while mixed anhydrides are typically formed using reagents like isobutyl chloroformate.

Activated Esters: These are esters with electron-withdrawing leaving groups that facilitate nucleophilic attack. A simplified and effective method for their synthesis involves the reaction of the N-protected amino acid with the desired phenol (B47542) (e.g., p-nitrophenol, pentafluorophenol) in the presence of a carbodiimide (B86325) like DCC. rsc.org These stable, often crystalline, intermediates can be isolated and purified before being used in subsequent coupling steps.

Derivatization for Synthetic Expansion and Structural Diversity

Beyond simple modifications of the carboxyl group, N-Benzyl-N-(ethoxycarbonyl)glycine serves as a template for more complex synthetic elaborations, including the introduction of new stereocenters and the construction of cyclic systems.

Strategies for Introducing Additional Stereocenters

The α-carbon of the glycine backbone is a key position for introducing stereochemistry. One powerful strategy involves the generation of an enolate or enolate equivalent, followed by reaction with an electrophile.

A notable transformation applicable to this system is the aza- rsc.orgresearchgate.net-Wittig rearrangement . Research on N-benzyl glycine methyl esters has shown that treatment with reagents like dibutylboron triflate and a hindered base can effect a rearrangement to provide N-aryl phenylalanine derivatives. researchgate.net This reaction creates a new carbon-carbon bond and a stereocenter at the α-position. It is important to note that substrates bearing N-carbonyl groups, such as the ethoxycarbonyl moiety in the target compound, may undergo a competing reaction to form 1,4,2-oxazaborole derivatives under similar conditions. researchgate.net This highlights the influence of the N-protecting group on the reaction pathway.

Interactive Table: Potential Stereoselective Reactions

| Reaction Type | Reagents | Product Type | Key Transformation |

|---|---|---|---|

| Enolate Alkylation | LDA, Alkyl Halide | α-Substituted Amino Acid | C-alkylation at the α-position. |

| Aza- rsc.orgresearchgate.net-Wittig Rearrangement | Bu₂BOTf, i-Pr₂NEt | Phenylalanine Derivative | Rearrangement of the N-benzyl group to the α-carbon. researchgate.net |

| Mannich Reaction | Pre-formed Imine, Nucleophile | β-Amino Acid Derivative | Addition to an imine derived from the α-amino ester. |

Construction of Fused or Spirocyclic Systems

The reactive handles on the N-Benzyl-N-(ethoxycarbonyl)glycine scaffold can be exploited in intramolecular reactions to build complex heterocyclic structures. These reactions are invaluable for generating novel molecular frameworks for drug discovery and materials science.

One potential pathway involves the conversion of the carboxylic acid to an acylhydrazide, which can then serve as a precursor for various five-membered heterocycles. For instance, cyclization with carbon disulfide can lead to 1,3,4-oxadiazole-2-thiones, while reaction with a cyanogen (B1215507) halide could yield 2-amino-1,3,4-oxadiazoles. japsonline.com

Furthermore, multicomponent reactions offer a convergent approach to complex structures. A reaction involving an N-protected glycine, a ketone (like cyclobutanone), an amine (like benzylamine), and an isocyanide or related reagent could potentially be adapted to form spirocyclic or highly substituted heterocyclic systems. japsonline.com Intramolecular Pictet-Spengler or Friedel-Crafts-type reactions, targeting the phenyl ring of the N-benzyl group, represent another advanced strategy for accessing fused bicyclic or tricyclic systems, although this would require careful selection of activation conditions to promote the desired cyclization.

Advanced Structural Characterization and Analytical Methodologies for N Benzyl N Ethoxycarbonyl Glycine

High-Resolution Spectroscopic Techniques for Elucidating Molecular Architecture

Spectroscopic methods provide fundamental insights into the molecular framework of N-Benzyl-N-(ethoxycarbonyl)glycine, from the connectivity of atoms to the orientation of functional groups.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of N-Benzyl-N-(ethoxycarbonyl)glycine in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides primary information on the chemical environment of the hydrogen and carbon atoms.

In ¹H NMR, the protons of the ethoxy group typically appear as a triplet (CH₃) and a quartet (CH₂). The methylene (B1212753) protons of the glycine (B1666218) backbone and the benzyl (B1604629) group exhibit distinct signals, often as singlets or multiplets depending on their environment and coupling. The aromatic protons of the benzyl group resonate in the downfield region.

¹³C NMR spectroscopy complements the proton data, showing distinct signals for the carbonyl carbons of the ester and carboxylic acid groups, the aliphatic carbons of the ethyl and glycine moieties, and the aromatic carbons of the benzyl ring. acs.orgnih.gov

The presence of the amide bond can lead to the existence of cis and trans rotamers, which may be observable as separate sets of signals in the NMR spectra, particularly at low temperatures. beilstein-journals.org Temperature-dependent NMR studies can be employed to investigate the rotational barrier between these conformers. beilstein-journals.org Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule.

NOE (Nuclear Overhauser Effect) experiments can provide information about the spatial proximity of protons, aiding in the determination of the dominant solution-state conformation of the molecule. nih.gov For similar peptide structures, these studies have shown that molecules can exist in an equilibrium of multiple conformations. nih.gov

Table 1: Representative NMR Data for Glycine Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.2 - 7.4 | Multiplet | Aromatic (Benzyl) |

| ¹H | 5.0 - 5.2 | Singlet/Doublet | Benzylic CH₂ |

| ¹H | 3.9 - 4.2 | Quartet | Ethoxy CH₂ |

| ¹H | 3.5 - 4.0 | Singlet/Multiplet | Glycine CH₂ |

| ¹H | 1.1 - 1.3 | Triplet | Ethoxy CH₃ |

| ¹³C | ~170 | Singlet | Carbonyl (Carboxyl) |

| ¹³C | ~155-160 | Singlet | Carbonyl (Carbamate) |

| ¹³C | 127 - 136 | Multiplet | Aromatic (Benzyl) |

| ¹³C | ~61 | Singlet | Ethoxy CH₂ |

| ¹³C | ~45-60 | Singlet | Glycine CH₂ |

| ¹³C | ~50 | Singlet | Benzylic CH₂ |

| ¹³C | ~14 | Singlet | Ethoxy CH₃ |

Note: Exact chemical shifts can vary depending on the solvent and other experimental conditions. Data is representative of similar structures. acs.orgchemicalbook.comspectrabase.comhmdb.ca

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of N-Benzyl-N-(ethoxycarbonyl)glycine, which allows for the unambiguous confirmation of its elemental formula. Techniques like Electrospray Ionization (ESI) are commonly used to generate gas-phase ions of the molecule with minimal fragmentation.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), provide detailed information about the molecule's structure through the analysis of its fragmentation patterns. nih.gov For N-alkoxycarbonyl amino acid derivatives, common fragmentation pathways involve the loss of the alkoxycarbonyl group or parts thereof. researchgate.net In the case of N-Benzyl-N-(ethoxycarbonyl)glycine, characteristic fragmentation would likely involve cleavage of the benzylic C-N bond, leading to the formation of a tropylium (B1234903) ion (m/z 91), a common fragment for benzyl-containing compounds. nih.govlibretexts.org Other significant fragmentation pathways could include the loss of ethanol (B145695) from the ethoxycarbonyl group or decarboxylation of the glycine moiety. researchgate.netnih.gov

Table 2: Predicted HRMS Fragmentation Data for [M+H]⁺ of N-Benzyl-N-(ethoxycarbonyl)glycine

| m/z (calculated) | Possible Fragment Ion | Neutral Loss |

|---|---|---|

| 238.1074 | [M+H]⁺ | - |

| 192.0863 | [M+H - C₂H₅OH]⁺ | Ethanol |

| 148.0601 | [M+H - C₇H₇]⁺ | Toluene (B28343) |

| 91.0542 | [C₇H₇]⁺ | C₆H₈NO₄ |

Note: The exact fragmentation pattern and ion abundances depend on the ionization method and collision energy.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the various functional groups present in N-Benzyl-N-(ethoxycarbonyl)glycine.

IR spectroscopy is particularly useful for identifying the carbonyl groups. A strong absorption band is expected for the C=O stretch of the carboxylic acid, typically in the range of 1700-1725 cm⁻¹. The urethane (B1682113) (ethoxycarbonyl) carbonyl stretch usually appears at a slightly higher frequency, around 1720-1740 cm⁻¹. The O-H stretch of the carboxylic acid will be a broad band in the region of 2500-3300 cm⁻¹. The N-H stretch of the secondary amine is generally weak or absent. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. acs.orgresearchgate.net

Raman spectroscopy provides complementary information. While the O-H stretch is weak in Raman, the C=C stretching of the aromatic ring gives rise to distinct bands. researchgate.netnpl.co.uk The symmetric stretching of the carboxylate group can also be observed. researchgate.netnih.gov

Table 3: Characteristic Vibrational Frequencies for N-Benzyl-N-(ethoxycarbonyl)glycine

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibration Type |

|---|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Weak | Stretching |

| C-H (Aromatic) | 3000-3100 | 3000-3100 | Stretching |

| C-H (Aliphatic) | 2850-2960 | 2850-2960 | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 | 1700-1725 | Stretching |

| C=O (Urethane) | 1720-1740 | 1720-1740 | Stretching |

| C=C (Aromatic) | 1450-1600 | 1450-1600 | Stretching |

| C-O | 1200-1300 | 1200-1300 | Stretching |

| C-N | 1000-1250 | 1000-1250 | Stretching |

Note: Frequencies are approximate and can be influenced by the physical state (solid or liquid) and intermolecular interactions. acs.orgresearchgate.netresearchgate.netnih.gov

Chromatographic and Electrophoretic Methods for Purity and Stereoisomeric Assessment

Chromatographic techniques are the primary methods for assessing the purity of N-Benzyl-N-(ethoxycarbonyl)glycine and for separating stereoisomers if the molecule is chiral.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Separation

Since N-Benzyl-N-(ethoxycarbonyl)glycine itself is not chiral, this section would apply to its chiral derivatives. If a chiral center were introduced into the molecule, for example, by using a chiral alcohol to form the ester or by modifying the glycine backbone, chiral HPLC would be the method of choice for separating the resulting enantiomers or diastereomers.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to different retention times and thus, separation. The choice of the CSP and the mobile phase composition (a mixture of solvents like hexane (B92381) and isopropanol) is critical for achieving good separation. nih.gov For amine derivatives, ion-pairing with a chiral counter-ion in the mobile phase can also be an effective strategy for enantiomeric resolution. nih.gov

Gas Chromatography (GC) Coupled with Mass Spectrometry for Volatile Derivatives

Direct analysis of N-Benzyl-N-(ethoxycarbonyl)glycine by Gas Chromatography (GC) is challenging due to its low volatility and the presence of the polar carboxylic acid group. Therefore, derivatization is typically required to convert it into a more volatile and thermally stable compound. A common derivatization strategy is esterification of the carboxylic acid group, for example, by reaction with diazomethane (B1218177) or an alcohol under acidic conditions, to form a methyl or other alkyl ester.

The resulting derivative can then be analyzed by GC-MS. nih.gov The gas chromatogram provides information on the purity of the derivatized sample, while the mass spectrometer provides structural information for each separated component, confirming the identity of the derivative and any impurities. ojp.gov The fragmentation patterns observed in the mass spectrum will be similar to those discussed in the HRMS section, with adjustments for the additional ester group.

Capillary Electrophoresis for High-Resolution Separation

Capillary electrophoresis (CE) is a highly efficient analytical technique used to separate components of a mixture based on their charge-to-size ratio. In the context of N-Benzyl-N-(ethoxycarbonyl)glycine, CE can be employed to assess its purity, identify potential impurities from its synthesis, and study its stability under various conditions.

The separation in CE is achieved by applying a high voltage across a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). Ions in the sample migrate at different velocities depending on their electrophoretic mobility and the electroosmotic flow (EOF) within the capillary. For a compound like N-Benzyl-N-(ethoxycarbonyl)glycine, which possesses a carboxylic acid group, its charge will be pH-dependent.

Methodology and Expected Findings:

A typical CE method for the analysis of N-Benzyl-N-(ethoxycarbonyl)glycine would involve a fused-silica capillary and a BGE with a pH that ensures the analyte is in its anionic form for effective separation. The choice of BGE is critical; phosphate (B84403) or borate (B1201080) buffers are commonly used. Detection is often performed using a UV detector, as the benzyl group in the molecule provides a chromophore.

Given the potential for this compound to be used in chiral synthesis, enantiomeric separation would be a key application of CE. This is typically achieved by adding a chiral selector to the BGE. For acidic compounds like N-Benzyl-N-(ethoxycarbonyl)glycine, cyclodextrins are common chiral selectors. The differential interaction of the enantiomers with the chiral selector leads to different migration times, allowing for their separation and quantification.

While no specific studies on the capillary electrophoresis of N-Benzyl-N-(ethoxycarbonyl)glycine were identified, data from related amino acid derivatives can provide insight into potential separation parameters. For instance, the analysis of other N-protected amino acids often utilizes buffers in the pH range of 8-10 to ensure deprotonation of the carboxylic acid and effective interaction with chiral selectors.

Illustrative Data Table for Capillary Electrophoresis of N-Benzyl-N-(ethoxycarbonyl)glycine

The following table presents hypothetical data for the chiral separation of N-Benzyl-N-(ethoxycarbonyl)glycine enantiomers by capillary electrophoresis. This data is for illustrative purposes to demonstrate the type of results that could be obtained.

| Parameter | Value |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 9.0 |

| Chiral Selector | 15 mM β-cyclodextrin |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Detection | UV at 214 nm |

| Migration Time (R-enantiomer) | 8.52 min |

| Migration Time (S-enantiomer) | 8.78 min |

| Resolution (Rs) | 2.1 |

| Efficiency (N) | > 150,000 plates/meter |

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. chemimpex.com For N-Benzyl-N-(ethoxycarbonyl)glycine, this method can provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and conformational details. Furthermore, for a chiral compound, X-ray crystallography of a single crystal of one enantiomer can determine its absolute configuration. chemimpex.com

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected. Mathematical analysis of this pattern allows for the generation of an electron density map, from which the positions of the individual atoms can be deduced.

Expected Crystallographic Data:

Although a specific crystal structure for N-Benzyl-N-(ethoxycarbonyl)glycine is not publicly documented, we can anticipate the type of information that would be obtained from such an analysis. The data would include the crystal system, space group, and unit cell dimensions. The refinement of the structure would yield precise atomic coordinates, from which the molecular geometry can be analyzed in detail.

For chiral resolution, if a single enantiomer is crystallized, the use of anomalous dispersion effects can allow for the determination of the absolute configuration (R or S). This is a critical piece of information for any chiral molecule intended for use in stereospecific applications.

Illustrative Crystallographic Data Table for N-Benzyl-N-(ethoxycarbonyl)glycine

This table presents hypothetical crystallographic data for a single crystal of N-Benzyl-N-(ethoxycarbonyl)glycine. This data is for illustrative purposes to demonstrate the expected output of an X-ray crystallographic analysis.

| Parameter | Hypothetical Value |

| Empirical formula | C₁₂H₁₅NO₄ |

| Formula weight | 237.25 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a, b, c (Å) | 8.5, 12.1, 9.8 |

| α, β, γ (°) | 90, 105.2, 90 |

| Volume (ų) | 975.4 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.615 |

| Absorption coefficient (mm⁻¹) | 0.125 |

| F(000) | 252 |

| Crystal size (mm³) | 0.30 x 0.25 x 0.20 |

| Theta range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 4500 |

| Independent reflections | 2100 [R(int) = 0.035] |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| Absolute configuration parameter | 0.05(10) |

Theoretical and Computational Studies of N Benzyl N Ethoxycarbonyl Glycine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of N-Benzyl-N-(ethoxycarbonyl)glycine at the atomic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distributions, and energetic properties.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of N-Benzyl-N-(ethoxycarbonyl)glycine. DFT calculations can elucidate key aspects of its electronic structure and stability. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity, with the HOMO energy indicating its electron-donating ability and the LUMO energy its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability. researchgate.netsemanticscholar.org

In a hypothetical DFT study of N-Benzyl-N-(ethoxycarbonyl)glycine, the HOMO would likely be localized on the electron-rich regions, such as the phenyl ring and the nitrogen atom, while the LUMO would be centered on the carbonyl groups of the ethoxycarbonyl moiety. The calculated electrostatic potential surface would map out the electron density distribution, highlighting the electronegative oxygen atoms as sites for electrophilic attack and the regions around the aromatic ring and the N-H group as potential sites for hydrogen bonding. researchgate.netresearchgate.net

Furthermore, DFT is instrumental in predicting spectroscopic properties. By calculating the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated. researchgate.netacs.org This theoretical spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. Similarly, theoretical 1H and 13C NMR chemical shifts can be calculated and compared with experimental spectra to aid in structural elucidation. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of N-Benzyl-N-(ethoxycarbonyl)glycine

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating character |

| LUMO Energy | -1.2 eV | Indicates electron-accepting character |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.8 D | Indicates overall polarity of the molecule |

Note: The values in this table are hypothetical and serve as illustrative examples of the data that would be obtained from DFT calculations.

Ab Initio Calculations for Reaction Energy Profiles and Transition State Characterization

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can provide even higher accuracy for certain applications, particularly in the study of reaction mechanisms. Ab initio calculations are invaluable for mapping out the potential energy surface of a chemical reaction involving N-Benzyl-N-(ethoxycarbonyl)glycine.

For example, these calculations can be used to model the hydrolysis of the ethyl ester group or the cleavage of the N-benzyl bond. By calculating the energies of the reactants, products, and any intermediates and transition states, a detailed reaction energy profile can be constructed. beilstein-journals.org The characterization of transition state structures, which are first-order saddle points on the potential energy surface, is crucial for understanding the kinetics of a reaction. The energy barrier, or activation energy, determined from the difference in energy between the reactant and the transition state, dictates the reaction rate. beilstein-journals.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

N-Benzyl-N-(ethoxycarbonyl)glycine is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. Molecular dynamics (MD) simulations provide a powerful tool to explore this landscape and understand the molecule's dynamic behavior. nih.govijcrt.org In an MD simulation, the classical equations of motion are solved for all atoms in the system over time, generating a trajectory that reveals how the molecule moves and changes its shape.

Conformational analysis through MD simulations can identify the most stable, low-energy conformations of N-Benzyl-N-(ethoxycarbonyl)glycine in different environments, such as in the gas phase or in a solvent. nih.govnih.gov This is crucial as the conformation of a molecule can significantly influence its biological activity and physical properties. The simulations can reveal the preferred dihedral angles of the backbone and side chains, providing a statistical distribution of the accessible conformations. acs.org

MD simulations are also essential for studying intermolecular interactions. By simulating N-Benzyl-N-(ethoxycarbonyl)glycine in a solvent like water, the formation and dynamics of hydrogen bonds between the molecule and the solvent can be investigated. nih.gov Furthermore, simulations of multiple N-Benzyl-N-(ethoxycarbonyl)glycine molecules can shed light on aggregation behavior and the nature of intermolecular forces, such as van der Waals interactions and potential π-π stacking between the benzyl (B1604629) groups. nih.govijcrt.org

Table 2: Representative Dihedral Angles for a Low-Energy Conformation of N-Benzyl-N-(ethoxycarbonyl)glycine from a Hypothetical MD Simulation

| Dihedral Angle | Description | Predicted Value (degrees) |

| ω (Cα-C'-N-Cα) | Peptide bond planarity | ~180° |

| φ (C'-N-Cα-C') | Rotation around N-Cα bond | -60° to -150° |

| ψ (N-Cα-C'-O) | Rotation around Cα-C' bond | +60° to +150° |

| χ1 (N-Cα-Cβ-Cγ) | Side chain rotation | Variable |

Note: These values are representative of typical amino acid derivative conformations and are for illustrative purposes.

Computational Design of Novel N-Benzyl-N-(ethoxycarbonyl)glycine Derivatives

The insights gained from quantum chemical calculations and molecular dynamics simulations can be leveraged for the computational design of novel derivatives of N-Benzyl-N-(ethoxycarbonyl)glycine with enhanced or specific properties. beilstein-journals.org For example, if the goal is to design a derivative with increased solubility, computational methods can be used to predict the effect of adding polar functional groups to the benzyl ring. nih.gov

By systematically modifying the parent structure in silico and calculating the properties of the resulting virtual compounds, a large number of potential derivatives can be screened computationally before any are synthesized in the lab. This virtual screening approach can save significant time and resources. For instance, if N-Benzyl-N-(ethoxycarbonyl)glycine were being investigated as a scaffold for a potential drug, computational docking studies could be performed to predict how different derivatives bind to a target protein. nih.gov The derivatives with the best predicted binding affinity and a favorable interaction profile could then be prioritized for synthesis and experimental testing.

Theoretical Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry is a valuable tool for predicting the reactivity and selectivity of N-Benzyl-N-(ethoxycarbonyl)glycine in various organic transformations. researchgate.netacs.org By analyzing the electronic structure and steric properties of the molecule, it is possible to anticipate which sites are most likely to react and which products are likely to be favored.

For example, in a reaction involving nucleophilic attack, the calculated electrostatic potential map can identify the most electrophilic sites, such as the carbonyl carbons. researchgate.net In reactions where stereoselectivity is important, such as the α-alkylation of the glycine (B1666218) moiety, computational modeling of the transition states for the formation of different stereoisomers can predict which product will be formed in excess. nih.govrsc.org

Furthermore, theoretical studies can be used to understand the mechanism of chemoselective reactions. For instance, in a molecule with multiple reactive sites like N-Benzyl-N-(ethoxycarbonyl)glycine, computational analysis can help predict whether a reagent will preferentially react with the carboxylic acid, the ester, or another part of the molecule. nih.gov This predictive power is invaluable for planning synthetic routes and optimizing reaction conditions.

Applications of N Benzyl N Ethoxycarbonyl Glycine in Advanced Organic Synthesis

Utilization as a Key Building Block in Peptide and Peptidomimetic Synthesis

The incorporation of N-substituted amino acids is a cornerstone strategy in the design of peptides with enhanced therapeutic properties, such as improved stability against enzymatic degradation and controlled conformational behavior. N-Benzyl-N-(ethoxycarbonyl)glycine fits into this class as an N-alkylated glycine (B1666218) derivative, where the benzyl (B1604629) group serves as the alkyl substituent and the ethoxycarbonyl group functions as a removable protecting group.

The ethoxycarbonyl group is a type of carbamate (B1207046) used to protect the nitrogen atom during peptide coupling reactions, analogous to the more common Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups. The choice of protecting group is critical for orthogonal synthesis strategies, where one group can be removed without affecting others.

Table 1: Comparison of Common Nitrogen Protecting Groups

| Protecting Group | Abbreviation | Structure | Cleavage Conditions |

|---|---|---|---|

| Benzyloxycarbonyl | Cbz or Z | C₇H₇O-CO- | Catalytic Hydrogenolysis (H₂/Pd), HBr/AcOH |

| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-CO- | Strong Acid (e.g., TFA) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O-CO- | Base (e.g., Piperidine) |

| Ethoxycarbonyl | Eoc | CH₃CH₂-O-CO- | Saponification (e.g., NaOH, LiOH), Strong Acid |

The introduction of N-Benzyl-N-(ethoxycarbonyl)glycine into a growing peptide chain results in an N-alkylated glycine residue upon removal of the ethoxycarbonyl group. Unlike natural peptides, which have a hydrogen atom on the backbone nitrogen, these N-alkylated units, often found in "peptoids," lack the N-H bond necessary for hydrogen bonding. This modification fundamentally alters the conformational preferences of the peptide backbone, disrupting secondary structures like α-helices and β-sheets and often leading to more flexible or uniquely folded structures.

The synthesis involves standard peptide coupling protocols where the carboxylic acid of N-Benzyl-N-(ethoxycarbonyl)glycine is activated and reacted with the free amine of the N-terminal residue of a resin-bound peptide. Following coupling, the ethoxycarbonyl group can be selectively removed to allow for further chain elongation. The benzyl group typically remains as a permanent structural feature of the final oligopeptide. A patent from 1955 describes the synthesis of various N-benzyl peptides, highlighting the early interest in such modifications for creating new peptide structures. google.com

The primary goal of creating modified peptides is to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability. The N-benzyl group in a peptide derived from N-Benzyl-N-(ethoxycarbonyl)glycine contributes to this goal in two significant ways:

Proteolytic Resistance: Proteases, the enzymes that degrade peptides, often recognize and cleave the peptide bond (-CO-NH-). The absence of the N-H proton and the steric hindrance provided by the benzyl group make the adjacent peptide bonds resistant to enzymatic cleavage.

The synthesis of such modified peptides leverages the principles of both standard peptide chemistry and the unique reactivity of N-substituted amino acids. acs.orgnih.gov

Table 2: Representative Examples of N-Alkylated Glycine in Peptidomimetics

| N-Substituent | Resulting Residue Name | Common Application | Structural Impact |

|---|---|---|---|

| Benzyl | N-Benzylglycine (NBn-Gly) | Inducing turns, protease resistance | High steric bulk, restricts conformation |

| Methyl | N-Methylglycine (Sarcosine) | Increasing solubility, flexibility | Minimal steric bulk, highly flexible |

| Isobutyl | N-Isobutylglycine (Nleu) | Mimicking Leucine side-chain | Hydrophobic interactions |

Role in the Asymmetric Synthesis of Complex Natural Products and Analogues

While glycine itself is achiral, its derivatives can be employed in asymmetric reactions to generate chiral molecules with high stereoselectivity. N-Benzyl-N-(ethoxycarbonyl)glycine serves as a prochiral substrate that can be transformed into chiral products.

In the synthesis of complex molecules, it is often necessary to create new stereocenters with high fidelity. A common strategy involves the generation of an enolate from an ester, followed by its reaction with an electrophile. The enolate of N-Benzyl-N-(ethoxycarbonyl)glycine can be used as a nucleophile in stereoselective alkylation, aldol, or Mannich reactions. The stereochemical outcome of these reactions can be controlled by using a chiral auxiliary, a chiral catalyst, or by the inherent chirality of the reaction partner. The bulky N-benzyl and N-ethoxycarbonyl groups play a crucial role in influencing the facial selectivity of the approaching electrophile, thereby directing the formation of one stereoisomer over the other.

N-substituted glycine derivatives are versatile starting materials for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals. N-Benzyl-N-(ethoxycarbonyl)glycine can be utilized in multi-step sequences to construct rings such as:

Piperazinones: Through intramolecular cyclization strategies.

Benzodiazepines: By reacting with ortho-phenylenediamine derivatives.

Diketopiperazines: Via cyclization of a dipeptide containing the N-benzylglycine residue.

In these syntheses, the benzyl group can be retained in the final product or removed at a later stage via hydrogenolysis, providing further synthetic flexibility.

Contribution to the Development of New Synthetic Methodologies and Reaction Protocols

The unique substitution pattern of N-benzyl glycine derivatives has enabled the development of novel chemical transformations. One of the most significant is the aza- researchgate.netnih.gov-Wittig rearrangement.

Research has shown that N-benzyl-N-aryl glycine esters can undergo a rearrangement when treated with a boron-based Lewis acid and a hindered base. researchgate.net This reaction involves the migration of the benzyl group from the nitrogen atom to the adjacent carbon atom, proceeding through a boron-chelated enolate intermediate. The result is the formation of an N-aryl phenylalanine derivative, effectively constructing a new carbon-carbon bond and creating an α-amino acid scaffold from a glycine precursor. researchgate.net This methodology provides a powerful and unconventional approach to synthesizing valuable phenylalanine analogues.

Table 3: Aza- researchgate.netnih.gov-Wittig Rearrangement of N-Aryl-N-benzylglycine Esters

| N-Aryl Group | Product Yield (%) |

|---|---|

| Phenyl | 71% |

| 4-Methoxyphenyl | 78% |

| 4-Chlorophenyl | 65% |

| 2-Methylphenyl | 55% |

Data adapted from research on N-aryl-N-benzylglycine methyl esters, demonstrating the feasibility of the rearrangement on a similar N-benzyl glycine core. researchgate.net

This reaction highlights how substrates like N-Benzyl-N-(ethoxycarbonyl)glycine can serve not just as building blocks but also as platforms for discovering and developing new synthetic protocols that expand the toolkit of organic chemists.

Table 4: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| N-Benzyl-N-(ethoxycarbonyl)glycine | - |

| tert-Butoxycarbonyl | Boc |

| Benzyloxycarbonyl | Cbz, Z |

| 9-Fluorenylmethoxycarbonyl | Fmoc |

| Ethoxycarbonyl | Eoc |

| Trifluoroacetic Acid | TFA |

| N-Benzylglycine | NBn-Gly |

| N-Methylglycine | Sarcosine |

| Phenylalanine | Phe |

| Piperazinone | - |

| Benzodiazepine | - |

Future Research Directions and Emerging Paradigms

Integration of N-Benzyl-N-(ethoxycarbonyl)glycine Synthesis with Continuous Flow Chemistry

The synthesis of N-substituted glycine (B1666218) derivatives, including N-Benzyl-N-(ethoxycarbonyl)glycine, is increasingly benefiting from the adoption of continuous flow chemistry. nih.govrsc.orgnih.gov This technology offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and scalability. nih.govyoutube.combeilstein-journals.org The precise control over reaction parameters like temperature, pressure, and residence time in flow reactors can lead to higher yields and purities. nih.govnih.gov

A key area of future research lies in developing robust and efficient continuous flow processes for the multi-step synthesis of N-Benzyl-N-(ethoxycarbonyl)glycine and its derivatives. This includes the seamless integration of reaction, separation, and purification steps into a single, automated workflow. For instance, a modular flow system could be designed to first carry out the N-benzylation of a glycine ester, followed by the introduction of the ethoxycarbonyl group, with in-line purification to remove byproducts and unreacted starting materials. beilstein-journals.org The development of novel solid-supported reagents and catalysts is also crucial for enabling efficient and clean transformations within a flow setup. thieme-connect.de

The application of flow chemistry is particularly advantageous for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. nih.gov The ability to operate at elevated temperatures and pressures in a controlled manner can significantly accelerate reaction rates and improve efficiency. nih.govthieme-connect.de Future work will likely focus on optimizing these parameters to maximize the yield and purity of N-Benzyl-N-(ethoxycarbonyl)glycine while minimizing reaction times and waste generation.

Development of Novel Catalytic Systems for Efficient and Selective Transformations

One promising avenue is the use of phase transfer catalysts, particularly those derived from cinchona alkaloids, for the asymmetric alkylation of glycine derivatives. austinpublishinggroup.com These catalysts have shown potential in achieving high yields and moderate to high enantiomeric excesses in the synthesis of chiral unnatural amino acids. austinpublishinggroup.com Future research will focus on designing and synthesizing new generations of these catalysts with enhanced steric and electronic properties to further improve enantioselectivity. austinpublishinggroup.com

Another area of intense investigation is the use of metal-based catalysts. For instance, palladium-catalyzed reactions have been employed for the α-benzylation of N-unprotected amino acids. nih.gov A ternary catalytic system comprising a chiral aldehyde, a palladium species, and a Lewis acid has been shown to be effective. nih.gov Further exploration of different metal-ligand combinations and reaction conditions is expected to lead to more versatile and efficient catalytic systems. researchgate.net Additionally, catalyst-free methods are being developed as a greener alternative, utilizing in situ formation and ring-opening of intermediates like diaziridines to synthesize hydrazino-containing glycine derivatives. rsc.org

The table below summarizes some of the catalytic systems being explored for the synthesis of glycine derivatives:

| Catalyst Type | Example | Application | Reference |

| Phase Transfer Catalyst | Cinchona alkaloid derivatives | Asymmetric alkylation of glycine derivatives | austinpublishinggroup.com |

| Palladium Catalyst | Pd species with chiral aldehyde and Lewis acid | α-benzylation of N-unprotected amino acids | nih.gov |

| Organocatalyst | Pyridine (B92270) alkali compounds | Glycine synthesis from chloroacetic acid | google.com |

Exploration of N-Benzyl-N-(ethoxycarbonyl)glycine in Automated Synthesis Platforms

The integration of N-Benzyl-N-(ethoxycarbonyl)glycine and similar building blocks into automated synthesis platforms represents a significant step towards high-throughput synthesis and discovery of novel molecules. nih.gov These platforms, which combine robotics with data-driven algorithms, can accelerate the design-synthesis-test cycle for new functional molecules. nih.gov

Automated solid-phase peptide synthesis (SPPS) is a well-established technique where N-protected amino acids, including derivatives of glycine, are sequentially coupled to a solid support to build a peptide chain. nih.govyoutube.com The use of N-Benzyl-N-(ethoxycarbonyl)glycine in such automated systems would enable the facile incorporation of this specific moiety into peptides, allowing for the exploration of its impact on peptide structure and function. The development of automated flow peptide synthesizers further enhances the efficiency and scalability of this process. thieme-connect.de

Future research in this area will likely focus on several key aspects:

Development of compatible protecting group strategies: Ensuring that the protecting groups on N-Benzyl-N-(ethoxycarbonyl)glycine are orthogonal to those used for other amino acids in the automated synthesis sequence is crucial. nih.gov

Optimization of coupling and deprotection steps: Automated systems require highly efficient and reliable chemical reactions. Research will aim to optimize the coupling of N-Benzyl-N-(ethoxycarbonyl)glycine and the subsequent removal of its protecting groups within the automated workflow. nih.gov

Integration with analytical techniques: The seamless integration of online monitoring and analysis tools, such as mass spectrometry, will be essential for real-time quality control and optimization of the automated synthesis process. nih.gov

Application in large-scale synthesis: Automated platforms have the potential to enable the production of larger quantities of peptides and other molecules containing the N-Benzyl-N-(ethoxycarbonyl)glycine unit for further biological evaluation. youtube.com

The table below highlights key considerations for integrating N-Benzyl-N-(ethoxycarbonyl)glycine into automated synthesis platforms:

| Aspect | Key Consideration | Reference |

| Protecting Groups | Orthogonality with other amino acids | nih.gov |

| Reaction Efficiency | Optimization of coupling and deprotection cycles | nih.gov |

| Quality Control | Integration of in-line analytical methods | nih.gov |

| Scalability | Transitioning from small-scale to large-scale production | youtube.com |

Advanced Chemoenzymatic Strategies for Sustainable Production and Derivatization

Chemoenzymatic synthesis, which combines the advantages of chemical and enzymatic methods, offers a powerful and sustainable approach for the production and derivatization of N-Benzyl-N-(ethoxycarbonyl)glycine and related compounds. researchgate.net Enzymes provide high stereoselectivity and operate under mild reaction conditions, reducing the need for harsh chemicals and complex protection-deprotection steps often associated with purely chemical synthesis. nih.govnih.gov

A key area of future research is the discovery and engineering of novel enzymes with tailored activities for the synthesis of N-substituted amino acids. nih.gov For example, hydrolases like proteases and lipases can be used for the selective formation of peptide bonds or esterification. nih.govnih.gov Recent studies have demonstrated the use of proteases for the α-selective benzylesterification of N-protected glutamic acid. frontiersin.org Similar strategies could be adapted for the synthesis of N-Benzyl-N-(ethoxycarbonyl)glycine.

The development of "one-pot" chemoenzymatic processes, where multiple reaction steps are carried out in a single reactor, is another promising direction. This approach improves process efficiency and reduces waste. Furthermore, the immobilization of enzymes on solid supports can facilitate their reuse and enhance their stability, making the process more cost-effective and sustainable.

Advanced chemoenzymatic strategies also include:

The use of engineered enzymes and substrate mimetics: These can broaden the scope of enzymatic reactions and improve their efficiency. researchgate.netnih.gov

Optimization of reaction media: The use of non-conventional media like ionic liquids or frozen aqueous solutions can enhance enzyme stability and activity. nih.govnih.gov

Integration with other technologies: Combining chemoenzymatic methods with continuous flow chemistry can lead to highly efficient and automated production processes. beilstein-journals.org

The table below outlines some advanced chemoenzymatic strategies and their potential applications:

| Strategy | Description | Potential Application | Reference |

| Enzyme Engineering | Modifying enzyme structure to enhance activity and selectivity for N-substituted amino acids. | Efficient synthesis of chiral N-Benzyl-N-(ethoxycarbonyl)glycine. | nih.gov |

| One-Pot Synthesis | Combining multiple chemical and enzymatic steps in a single reaction vessel. | Streamlined production of complex derivatives from simple precursors. | |

| Immobilized Enzymes | Attaching enzymes to a solid support for easy separation and reuse. | Cost-effective and sustainable large-scale production. | |

| Novel Reaction Media | Utilizing ionic liquids or frozen aqueous systems to improve enzyme performance. | Enhanced reaction rates and yields in enzymatic transformations. | nih.govnih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products